2-(piperazine-1-carbonyl)-1H-indole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRINISKQQDUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the reaction of an indole derivative with piperazine. One common method involves the acylation of piperazine with an indole carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Indole alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(piperazine-1-carbonyl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share core structural motifs with the target molecule but differ in substituents, linker groups, or heterocyclic systems. Key differences and their implications are outlined below:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Polarity : The carbonyl group in the target compound increases polarity compared to methylene-linked analogs (e.g., compound 21 vs. 15 ), improving aqueous solubility.
- Purity : HPLC data for analogs () show >95% purity under optimized conditions, suggesting robust synthetic routes for piperazine-indole derivatives .
- Crystallinity : Analogs like 22 () form white crystals, whereas brominated derivatives (e.g., 26 ) are pale orange solids, reflecting substituent-dependent crystallinity .
Biological Activity
2-(Piperazine-1-carbonyl)-1H-indole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperazine ring and an indole moiety. The synthesis typically involves the reaction of piperazine with indole derivatives under controlled conditions to yield the hydrochloride salt.
Synthesis Overview
- Starting Materials : Piperazine, indole derivatives.
- Reaction Conditions : Typically performed in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
- Yield : Generally reported yields range from 60% to 80% depending on the specific reaction conditions used.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) as low as 2 µg/mL, outperforming conventional antibiotics like norfloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 2 | Norfloxacin | 8 |
| Escherichia coli | 4 | Amoxicillin | 16 |
| Staphylococcus aureus | 1 | Methicillin | 4 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Membrane Disruption : Studies have shown that treatment with the compound leads to increased permeability of bacterial membranes, allowing leakage of intracellular components such as nucleic acids and proteins .
- Membrane Depolarization : The compound induces membrane depolarization in bacterial cells, which can compromise their viability .
Case Study 1: Antibacterial Efficacy
In a controlled study, various derivatives of piperazine hybridized with indole were tested against Pseudomonas aeruginosa. The compound demonstrated a dose-dependent increase in antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another area of investigation has been the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The specific pathways involved are still under investigation but appear to include modulation of apoptotic markers and cell cycle regulators .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify key structural features that contribute to the biological activity of piperazine-indole hybrids. Substitutions on the indole ring have been shown to significantly influence both antibacterial and anticancer activities. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better membrane penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(piperazine-1-carbonyl)-1H-indole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting indole carbonyl chlorides with substituted piperazines under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Catalytic agents like triethylamine may enhance yield . Monitoring reaction progress via TLC or HPLC is critical. If yields are low (<30%), consider alternative coupling reagents (e.g., HATU or EDCI) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm indole and piperazine proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and piperazine methylene protons at δ 2.5–3.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆ClN₃O) and isotopic patterns .
- Elemental analysis : Validate empirical formula compliance (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or oxidation .
- Handling : Avoid moisture and static discharge. Use glove boxes for hygroscopic batches.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free indole or piperazine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications at the indole 3-position (e.g., halogenation) or piperazine N-substituents (e.g., aryl or alkyl groups). Compare binding affinities to target receptors (e.g., adenosine A receptors) .
- Biological assays : Use radioligand binding assays (e.g., Ki values for receptor inhibition) or functional assays (e.g., cAMP modulation). Validate selectivity via counter-screening against related receptors .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and optimize substituent interactions .
Q. What advanced analytical techniques are suitable for detecting trace degradation products?
- Methodological Answer :
- LC-MS/MS : Quantify sub-1% impurities using MRM (multiple reaction monitoring) modes.
- GC-MS : Identify volatile degradation byproducts (e.g., chloroacetyl derivatives) .
- X-ray crystallography : Resolve structural changes in degraded crystals, if applicable .
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), or photolytic conditions (ICH Q1B guidelines) to profile degradation pathways .
Q. How should researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC₅₀ values)? **
- Methodological Answer :
- Variable control : Re-evaluate assay conditions (e.g., buffer pH, cell line viability, or incubation time). For example, adenosine receptor assays are sensitive to ATP concentration .
- Batch consistency : Compare purity and stereochemical integrity (via chiral HPLC) of compound batches used in conflicting studies .
- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
